N-methylthiolan-3-amine hydrochloride

Description

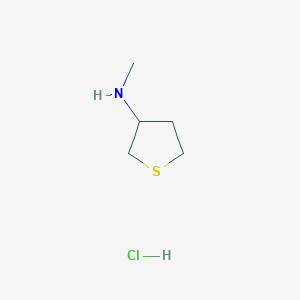

N-Methylthiolan-3-amine hydrochloride is a tertiary amine hydrochloride derivative characterized by a thiolane (tetrahydrothiophene) ring substituted with a methylamine group at the 3-position. This compound is structurally related to pharmacologically active amines, such as tricyclic antidepressants (e.g., amitriptyline hydrochloride) and selective serotonin-norepinephrine reuptake inhibitors (e.g., duloxetine intermediates) . Its synthesis typically involves alkylation or substitution reactions on the thiolane backbone, followed by hydrochlorination to enhance stability and solubility.

Properties

IUPAC Name |

N-methylthiolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDVAKZVUYMJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCSC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amitriptyline Hydrochloride

Amitriptyline hydrochloride, a tricyclic antidepressant, shares the tertiary amine hydrochloride moiety with N-methylthiolan-3-amine hydrochloride. Key differences include:

- Structure : Amitriptyline features a dibenzocycloheptene ring system, whereas N-methylthiolan-3-amine has a thiolane ring.

- Analytical Performance: RP-HPLC methods validated for amitriptyline hydrochloride demonstrate accuracy ranges of 98.2–101.5% and stability in solution for up to 48 hours under ambient conditions .

N,N-Dimethyl-3-(1-Naphthyloxy)-3-(2-Thienyl)propan-1-amine

This duloxetine intermediate shares functional groups (tertiary amine, aromatic systems) with this compound. Notable contrasts include:

- Synthesis : The duloxetine intermediate is synthesized via nucleophilic substitution using sodium hydride and 1-fluoronaphthalene, yielding a planar thiophene-naphthalene system . This compound’s synthesis likely involves simpler alkylation due to its smaller thiolane ring.

- Crystallinity : The duloxetine intermediate forms stable crystals via dipole-dipole interactions, whereas this compound’s packing may rely more on ionic interactions due to its hydrochloride salt form .

Dosulepin Hydrochloride

Dosulepin hydrochloride, another tricyclic antidepressant, differs in its bicyclic ring system but shares the hydrochloride salt and tertiary amine group.

Key Analytical and Stability Data for Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.